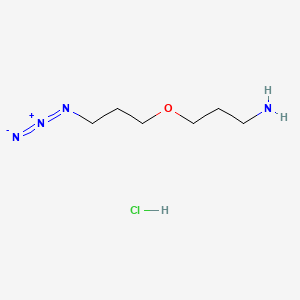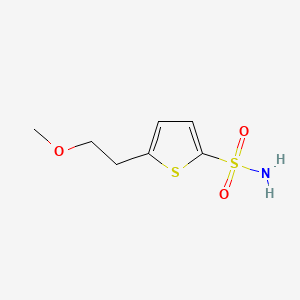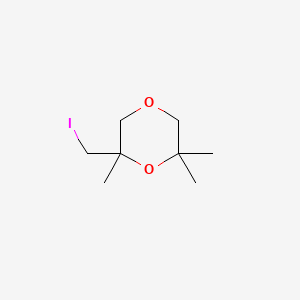![molecular formula C8H11ClN2O B13472578 {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors involved in disease pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, triethylsilane, and acetonitrile. Reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted and reduced derivatives of the original compound, which can have different biological activities and properties .
科学的研究の応用
{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes and receptors involved in various biological pathways.
作用機序
The mechanism of action of {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and progression .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine
- 1H-pyrrolo[2,3-c]pyridine .
Uniqueness
What sets {1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride apart from these similar compounds is its specific substitution pattern and its potent inhibitory activity against FGFRs. This unique activity profile makes it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-5-7-4-6-2-1-3-9-8(6)10-7;/h1-3,7,11H,4-5H2,(H,9,10);1H |
InChIキー |
BDFPKNHYZOSNPJ-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C1C=CC=N2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,6R)-6-bromo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13472495.png)
![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)


![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)

![N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)



